4-Methoxyfuro[2,3-b]pyridine
Description
4-Methoxyfuro[2,3-b]pyridine, also known as dictamnine (C${11}$H${9}$NO$_{2}$), is a furoquinoline alkaloid characterized by a fused furan and pyridine ring system with a methoxy substituent at position 4. It is naturally occurring in plants such as Zanthoxylum nitidum and exhibits notable biological activities, including antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli . Structurally, the oxygen atom in the furan ring contributes to its electronic profile, influencing reactivity and interactions with biological targets. Synthetic routes for its derivatives often involve Thorpe-Ziegler cyclization or multicomponent reactions, enabling functionalization at key positions to modulate activity .
Properties
CAS No. |
193624-92-9 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-methoxyfuro[2,3-b]pyridine |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-4-9-8-6(7)3-5-11-8/h2-5H,1H3 |
InChI Key |
GOFSWQCJKWHWOW-UHFFFAOYSA-N |
SMILES |
COC1=C2C=COC2=NC=C1 |
Canonical SMILES |
COC1=C2C=COC2=NC=C1 |
Synonyms |
Furo[2,3-b]pyridine, 4-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Furo vs. Thieno: Replacement of oxygen (furo) with sulfur (thieno) increases hydrophobicity but reduces aqueous solubility, limiting thieno derivatives in drug development .
- Chromeno Derivatives: The fused benzene ring in chromeno compounds enhances planar rigidity, affecting binding to biological targets like DNA .
- Pyrrolo Derivatives : Nitrogen substitution introduces basicity, improving interactions with enzymes (e.g., protein kinases) .
Physicochemical Properties
Solubility and Pharmacokinetics (Table 2):
- Thieno[2,3-b]pyridines face significant solubility barriers, with ~40% of drug candidates failing due to poor pharmacokinetics .
- Methoxy groups in furo derivatives improve polarity compared to thieno analogs, but further optimization is needed for clinical use.
Reported Bioactivities (Table 3):
- Antimicrobial vs. Anticancer: Furo derivatives (e.g., dictamnine) target microbial membranes, while thieno/pyrrolo analogs inhibit intracellular kinases .
- Antioxidant Capacity : Furo[2,3-b]pyridines with electron-donating groups (e.g., methoxy) show superior radical scavenging compared to sulfur-containing analogs .
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